2,3-Butanediol, 2,3-bis(4-bromophenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
82491-65-4 |
|---|---|
Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H16Br2O2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10,19-20H,1-2H3 |
InChI Key |
ZVWWNDSIHRLQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(C)(C2=CC=C(C=C2)Br)O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,3 Butanediol, 2,3 Bis 4 Bromophenyl
Strategies for Carbon-Carbon Bond Formation in Diol Synthesis
The formation of the central carbon-carbon bond in 2,3-diaryl-2,3-butanediols is a critical step in their synthesis. Advanced methodologies such as pinacol (B44631) couplings and organometallic additions to diketones are pivotal for creating this sterically congested linkage.
Pinacol Coupling Reactions:
The pinacol coupling reaction is a classic method for the reductive homocoupling of aldehydes or ketones to form 1,2-diols. synarchive.comorganic-chemistry.orgwikipedia.orgchemeurope.com For the synthesis of 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)-, this would involve the reductive coupling of two molecules of 4-bromoacetophenone. The reaction is typically mediated by a variety of reducing agents, with low-valent titanium, samarium(II) iodide, and zinc-copper couple being common choices. synarchive.comorganic-chemistry.org
The mechanism involves a single-electron transfer from the reducing metal to the carbonyl group, generating a ketyl radical anion. wikipedia.org Dimerization of two ketyl radicals forms the pinacolate, which is then protonated to yield the vicinal diol. The diastereoselectivity of the pinacol coupling can be influenced by the choice of reagents and reaction conditions.
A significant advancement in this area is the development of catalytic and highly enantioselective pinacol coupling reactions. organic-chemistry.org These methods often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome. For instance, tethered bis(8-quinolinolato) ligands have been used to achieve high enantioselectivity in catalytic pinacol couplings. organic-chemistry.org
Table 1: Examples of Pinacol Coupling Reactions for Diol Synthesis
| Carbonyl Precursor | Reducing Agent/Catalyst | Diol Product | Diastereomeric Ratio (dl/meso) | Yield (%) | Reference |
| Benzaldehyde (B42025) | VCl₃/Al in H₂O | 1,2-Diphenyl-1,2-ethanediol | 56:44 | 72 | chemeurope.com |
| Benzaldehyde | Zn/Montmorillonite K-10, ZnCl₂ | 1,2-Diphenyl-1,2-ethanediol | 55:45 | Not specified | chemeurope.com |
| Aromatic Aldehydes | Low-valent Titanium | Unsymmetrical Pinacols | Not specified | Good | organic-chemistry.org |
Organometallic Additions to Diketones:
An alternative approach involves the addition of organometallic reagents to a 1,2-diketone precursor, such as 1,2-bis(4-bromophenyl)ethane-1,2-dione. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly used for this purpose. libretexts.orglibretexts.orgsaskoer.ca The reaction proceeds through a nucleophilic attack of the organometallic reagent on the carbonyl carbons of the diketone.
The choice of the organometallic reagent and the reaction conditions can influence the stereochemical outcome of the addition. The addition of two equivalents of a methyl organometallic reagent to 1,2-bis(4-bromophenyl)ethane-1,2-dione would, in principle, yield the target molecule. However, controlling the diastereoselectivity can be challenging.
Enantioselective and Diastereoselective Synthesis of Substituted Butanediols
Achieving control over the stereochemistry of the two adjacent chiral centers in substituted butanediols is a primary focus of modern synthetic chemistry. researchgate.netresearchgate.netacs.org
Chiral Auxiliaries and Catalysts in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. sfu.cawikipedia.orgnih.gov Once the desired stereochemistry is established, the auxiliary can be removed. Evans' oxazolidinones and Corey's 8-phenylmenthol are well-known examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis. wikipedia.org
In the context of diol synthesis, chiral auxiliaries can be attached to a precursor molecule to control the stereoselectivity of the key bond-forming step. For instance, an α-keto ester bearing a chiral auxiliary could be subjected to nucleophilic addition, with the auxiliary biasing the approach of the nucleophile to one face of the carbonyl group.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, such as those used in Sharpless asymmetric dihydroxylation, can convert prochiral alkenes into chiral vicinal diols with high enantioselectivity. nih.gov This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand. nih.gov While this method is powerful for the synthesis of diols from alkenes, its direct application to the synthesis of 2,3-diaryl-2,3-butanediols from a corresponding stilbene (B7821643) derivative might be challenging due to the steric hindrance of the aryl groups.
Stereocontrol in the Introduction of Halogenated Aromatic Moieties
The introduction of halogenated aromatic moieties with stereocontrol is a critical aspect of synthesizing molecules like 2,3-Butanediol, 2,3-bis(4-bromophenyl)-. Stereocontrolled halogenation can be achieved through various strategies, including substrate-controlled, reagent-controlled, and catalyst-controlled reactions. nih.gov
In the synthesis of the target diol, the 4-bromophenyl groups are typically introduced as part of the starting materials, such as 4-bromoacetophenone for a pinacol coupling or 1,2-bis(4-bromophenyl)ethane-1,2-dione for an organometallic addition. Therefore, the stereocontrol challenge lies in the formation of the diol core itself, rather than the halogenation step. However, the electronic properties of the bromine substituent can influence the reactivity of the carbonyl group and the stability of reaction intermediates, which may have an indirect effect on the stereochemical outcome.
Multi-Step Synthesis from Precursors: Rational Design and Optimization
The synthesis of complex molecules often requires a multi-step approach, where the rational design of the synthetic route and the optimization of each step are crucial for success. mit.edulibretexts.orgsyrris.jp For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, a potential multi-step synthesis could start from simpler, commercially available precursors.
For example, a retrosynthetic analysis might begin by disconnecting the central C2-C3 bond, leading back to 4-bromoacetophenone as a key precursor for a pinacol coupling. Alternatively, disconnection of the C-C bonds formed by organometallic addition would lead to 1,2-bis(4-bromophenyl)ethane-1,2-dione and a methyl organometallic reagent. The diketone itself can be synthesized from 4-bromobenzaldehyde or other related precursors.
The optimization of each reaction step involves a careful selection of reagents, solvents, temperatures, and reaction times to maximize the yield and selectivity. Continuous flow synthesis is an emerging technology that can be beneficial for multi-step syntheses by allowing for the integration of multiple reaction steps into a single, continuous process, which can improve efficiency and safety. mit.edu
Challenges in the Scalable Synthesis of Hindered and Substituted Diols
Scaling up the synthesis of sterically hindered and highly substituted diols from the laboratory to an industrial scale presents several challenges. nih.govresearchgate.netacs.org
Steric Hindrance: The bulky 4-bromophenyl groups in the target molecule create significant steric hindrance around the reactive centers. This can lead to slower reaction rates, requiring more forcing reaction conditions, which in turn can lead to side reactions and lower yields. For instance, in a pinacol coupling, the steric bulk can disfavor the desired C-C bond formation.
Reagent Stoichiometry and Cost: Many of the advanced methods for stereoselective synthesis rely on stoichiometric amounts of chiral auxiliaries or expensive transition metal catalysts and ligands. On a large scale, the cost and availability of these reagents can become prohibitive.
Purification: The separation of diastereomers and enantiomers can be challenging and often requires chromatographic techniques that are not ideal for large-scale production. Crystallization-induced resolution can be a more scalable alternative if applicable.
Process Safety and Sustainability: The use of pyrophoric organometallic reagents or toxic heavy metals raises safety and environmental concerns that need to be carefully managed in a large-scale setting. The development of greener and more sustainable synthetic methods is an ongoing area of research. acs.org
Table 2: Key Challenges in Scalable Diol Synthesis
| Challenge | Description | Potential Mitigation Strategies |
| Steric Hindrance | Reduced reactivity and selectivity due to bulky substituents. | Optimization of reaction conditions (temperature, pressure), use of highly reactive reagents or catalysts. |
| Stereocontrol | Difficulty in achieving high diastereoselectivity and enantioselectivity on a large scale. | Development of more efficient and robust catalytic systems, use of crystallization-induced resolution. |
| Reagent Cost | High cost of chiral auxiliaries, ligands, and catalysts. | Development of catalytic methods with low catalyst loading, catalyst recycling. |
| Purification | Difficult separation of stereoisomers and byproducts. | Optimization of reaction selectivity to minimize impurities, development of non-chromatographic purification methods. |
| Safety and Sustainability | Use of hazardous reagents and generation of waste. | Use of flow chemistry, development of greener solvents and reagents, waste minimization. |
Detailed Stereochemical and Conformational Investigations of 2,3 Butanediol, 2,3 Bis 4 Bromophenyl
Analysis of Stereoisomeric Forms (e.g., (R,R), (S,S), and meso-diastereomers)
The presence of two chiral carbon atoms at positions 2 and 3 in the butane (B89635) backbone of 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)- gives rise to three distinct stereoisomers. wikipedia.org This is analogous to its parent compound, 2,3-butanediol. researchgate.net These stereoisomers consist of a pair of enantiomers and a meso diastereomer.
Enantiomeric Pair ((R,R) and (S,S)):
(2R,3R)-2,3-bis(4-bromophenyl)-2,3-butanediol: In this isomer, both chiral centers possess the 'R' configuration.
(2S,3S)-2,3-bis(4-bromophenyl)-2,3-butanediol: This isomer is the non-superimposable mirror image of the (R,R) form, with both chiral centers having the 'S' configuration. These two molecules are optically active, rotating plane-polarized light in equal but opposite directions.
Meso-Diastereomer ((R,S) or (S,R)):
(2R,3S)-2,3-bis(4-bromophenyl)-2,3-butanediol: This diastereomer contains two chiral centers with opposite configurations ('R' and 'S'). Due to an internal plane of symmetry, the molecule as a whole is achiral and therefore optically inactive. wikipedia.orgfiveable.me It is a distinct compound from the enantiomeric pair with different physical properties, such as melting point, solubility, and spectroscopic characteristics.
The specific stereoisomeric composition of a synthesized batch depends heavily on the reaction pathway and catalysts used during its formation. nih.govnih.gov
Advanced Techniques for Chiral Resolution and Enantiomeric Purity Assessment
Resolving the racemic mixture of (R,R) and (S,S) enantiomers and separating them from the meso form is crucial for stereospecific studies and applications. Several advanced techniques are applicable for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for both analytical and preparative separation of enantiomers. Chiral Stationary Phases (CSPs) are used to create a chiral environment where the two enantiomers interact differently, leading to different retention times. For compounds containing phenyl groups, Pirkle-type or "brush-type" columns, which rely on π-π interactions, are often effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely successful for resolving a broad range of chiral compounds. nih.govjiangnan.edu.cn
Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture. For a diol, this could involve a selective esterification, allowing the unreacted enantiomer and the esterified enantiomer to be separated by conventional methods like column chromatography.
NMR Spectroscopy with Chiral Derivatizing Agents: To assess enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed after reacting the diol with a chiral derivatizing agent. For instance, reacting the diol mixture with an enantiopure acid (like Mosher's acid) or an isocyanate creates a mixture of diastereomeric esters or carbamates. These diastereomers have distinct NMR spectra, and the relative integration of their signals allows for the precise determination of the enantiomeric excess (ee). nih.gov A three-component system involving derivatization with 2-formylphenylboronic acid and an enantiopure amine to form diastereoisomeric iminoboronate esters is another effective protocol for diols. nih.gov
Conformational Analysis using Spectroscopic Methods
The rotational freedom around the central C2-C3 bond allows the molecule to adopt various conformations, primarily described by the dihedral angle between the two C-OH bonds. Spectroscopic methods are essential for elucidating the most stable conformers in this equilibrium.
NMR spectroscopy is a powerful tool for determining both the stereochemistry and the preferred conformation of 2,3-Butanediol, 2,3-bis(4-bromophenyl)-. auremn.org.br
¹H NMR Spectroscopy:
Aryl Protons: The protons on the 4-bromophenyl rings are expected to appear in the aromatic region (typically δ 7.0-7.6 ppm). libretexts.org Due to the para-substitution, they will likely present as two distinct doublets with characteristic ortho-coupling.
Methyl Protons: The protons of the two methyl groups (C1 and C4) would appear as a singlet in the ¹H spectrum. The chemical shift of this singlet would be sensitive to the stereochemistry. The meso and the racemic (dl) pair are expected to have slightly different chemical shifts, allowing for their differentiation and quantification in a mixture.
Hydroxyl Protons: The chemical shift of the -OH protons is variable and depends on concentration and solvent. However, in a non-polar solvent, the presence of intramolecular hydrogen bonding in a gauche conformer can be inferred from its chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can provide through-space correlations between protons, giving direct evidence of the spatial arrangement and helping to distinguish between different conformers and stereoisomers. mdpi.com
¹³C NMR Spectroscopy:
The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the stereoisomer. The enantiomeric pair ((R,R) and (S,S)) will exhibit the same number of signals, while the more symmetric meso form may show fewer signals. libretexts.org
Expected signals would include those for the methyl carbons, the chiral hydroxyl-bearing carbons (C2 and C3), and four distinct signals for the carbons of the 4-bromophenyl group (ipso, ortho, meta, and para to the butane backbone).
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| Methyl (CH₃) | ~1.5 - 1.8 | ~20 - 25 | Single peak for dl-pair; potentially different shift for meso form. |
| Hydroxyl (OH) | Variable (e.g., 2.0 - 4.0) | - | Shift is solvent and concentration dependent. |
| Aryl (ortho to C-diol) | ~7.3 - 7.5 (d) | ~128 - 130 | Doublet due to coupling with meta protons. |
| Aryl (meta to C-diol) | ~7.5 - 7.7 (d) | ~131 - 133 | Doublet due to coupling with ortho protons. |
| Chiral Carbons (C-OH) | - | ~75 - 80 | Key signal for stereochemical assignment. |
| Aryl (ipso-C) | - | ~140 - 145 | Carbon attached to the butane backbone. |
| Aryl (C-Br) | - | ~121 - 124 | Carbon attached to Bromine. |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are particularly sensitive to hydrogen bonding, making them valuable for conformational analysis. dtic.milamericanpharmaceuticalreview.com
O-H Stretching Region: The most informative region in the IR spectrum is typically between 3200 and 3600 cm⁻¹.
A sharp, higher frequency band (around 3590-3650 cm⁻¹) corresponds to a "free" or non-hydrogen-bonded hydroxyl group, which would be expected in an anti-conformation.
A broader, lower frequency band (around 3450-3550 cm⁻¹) is characteristic of an intramolecularly hydrogen-bonded hydroxyl group. The presence and intensity of this band strongly suggest a significant population of a gauche conformer, where one hydroxyl group can act as a hydrogen bond donor to the oxygen of the other. acs.org
C-O Stretching and Skeletal Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains numerous bands corresponding to C-O stretching and C-C skeletal vibrations. While complex, the spectra of the different stereoisomers are expected to be distinct, allowing for their identification.
Influence of Steric and Electronic Effects of Bromophenyl Substituents on Diol Conformation
The conformational equilibrium of the C2-C3 bond is determined by a balance of steric repulsion and stabilizing electronic interactions. researchgate.net The two large 4-bromophenyl groups play a dominant role in this balance.
Steric Effects: The primary steric consideration is the repulsion between the two bulky 4-bromophenyl groups. In an anti-conformation, these two large groups are positioned 180° apart, minimizing steric strain. In contrast, a gauche conformation brings these groups closer together (dihedral angle of ~60°), which would typically introduce significant steric hindrance. Based on steric arguments alone, the anti-conformation would be predicted to be the most stable. ethernet.edu.et
Electronic Effects: The bromine atom is an electron-withdrawing group (via induction) and the phenyl ring itself has specific electronic properties. These electronic factors can influence the stability of the conformers. More importantly, the potential for intramolecular hydrogen bonding between the two hydroxyl groups is a powerful stabilizing electronic interaction that is only possible in the gauche conformations. This O-H···O interaction can often overcome the steric repulsion of larger groups, making the gauche form more stable, as is observed in many 1,2-diols. acs.org
For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, the preferred conformation will result from the competition between the steric repulsion of the bromophenyl groups (favoring anti) and the stabilizing intramolecular hydrogen bond (favoring gauche). Detailed computational studies and experimental spectroscopic analysis would be required to definitively determine the lowest energy conformer.
Rigorous Spectroscopic Characterization and Structural Elucidation Techniques
Application of Advanced NMR Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)-, both ¹H and ¹³C NMR would provide critical data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The two 4-bromophenyl groups create a symmetrical environment. The aromatic protons would likely appear as a classic AA'BB' system, which is often simplified to two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom would be distinct from those meta to it. The six protons of the two methyl groups (C1 and C4) are chemically equivalent and would produce a single, sharp singlet. The two hydroxyl protons would also give rise to a singlet, though its chemical shift can be variable and dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. Six distinct signals are anticipated: one for the methyl carbons, one for the quaternary carbons of the butanediol (B1596017) backbone (C2 and C3), and four for the aromatic carbons of the two equivalent 4-bromophenyl rings (the carbon bearing the bromine, the carbon attached to the butanediol core, and the two different protonated aromatic carbons). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the bromine atom.
The following table outlines the predicted NMR chemical shifts for 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, based on established principles and data from analogous structures containing 4-bromophenyl moieties. researchgate.netrsc.orgresearchgate.net
| Predicted NMR Spectroscopic Data | ||
|---|---|---|
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | Methyl Protons (-CH₃) | ~1.5 - 1.7 (singlet, 6H) |
| Hydroxyl Protons (-OH) | Variable (singlet, 2H) | |
| Aromatic Protons (Ar-H) | ~7.2 - 7.6 (two doublets, 8H) | |
| ¹³C NMR | Methyl Carbons (-CH₃) | ~25 - 30 |
| Quaternary Carbons (C-OH) | ~75 - 80 | |
| Aromatic Carbons (C-Br & C-ipso) | ~120 - 145 (4 signals) |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The presence of two bromine atoms in 2,3-Butanediol, 2,3-bis(4-bromophenyl)- produces a highly characteristic isotopic pattern. whitman.eduucalgary.ca
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com Consequently, a compound with two bromine atoms will exhibit a distinctive molecular ion cluster with three peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br atoms). The relative intensity ratio of these peaks is expected to be approximately 1:2:1. whitman.edu This pattern is a definitive indicator for the presence of two bromine atoms.
Upon ionization, the molecular ion can undergo fragmentation. A primary and highly probable fragmentation pathway for this molecule is the homolytic cleavage of the central C2-C3 bond. This would result in the formation of a resonance-stabilized radical cation with a single 4-bromophenyl group. This primary fragment would also exhibit a characteristic isotopic signature, with two peaks of nearly equal intensity (M' and M'+2) separated by two mass units. youtube.comdocbrown.info
| Predicted Mass Spectrometry Data | ||
|---|---|---|
| Ion | Description | Expected Isotopic Pattern (Relative Intensity) |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster | ~1:2:1 |
| [M - C₈H₉BrO]⁺ | Fragment from C-C bond cleavage | ~1:1 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR and MS can establish the chemical formula and connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the spatial arrangement of the atoms.
For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, an X-ray crystal structure would definitively confirm the connectivity of the 4-bromophenyl groups to the 2,3-butanediol core. Furthermore, it would reveal the specific stereoisomer present in the crystal (i.e., the R,R enantiomer, the S,S enantiomer, or the meso form). The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing arrangement.
While specific crystallographic data for the title compound is not available, analysis of the structurally similar compound 1,2-Bis(4-bromophenyl)ethane provides an example of the type of data obtained. nih.gov Such an analysis reveals the crystal system, space group, and unit cell dimensions that define the crystal lattice.
| Illustrative Crystallographic Data for an Analogous Compound (1,2-Bis(4-bromophenyl)ethane) nih.gov | |
|---|---|
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8761 |
| b (Å) | 7.5157 |
| c (Å) | 15.6131 |
| β (°) | 106.177 |
| Z (Molecules per unit cell) | 4 |
Chiroptical Methods for Stereochemical Characterization
The central C2-C3 bond in 2,3-Butanediol, 2,3-bis(4-bromophenyl)- gives rise to stereoisomerism. The compound can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso form ((2R,3S)). wikipedia.org Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are essential for distinguishing these stereoisomers in solution and assigning their absolute configuration. mtoz-biolabs.com
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A key principle of ECD is that a pair of enantiomers will produce spectra that are perfect mirror images of each other. chiralabsxl.com The achiral meso isomer, lacking a non-superimposable mirror image, will not produce an ECD signal.
The specific absorption bands in an ECD spectrum, known as Cotton effects, can be either positive or negative. The sign and magnitude of these effects are directly related to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum to those of structurally related compounds with known configurations, or by comparing it with spectra predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be confidently assigned. acs.orgnih.gov
| Expected Chiroptical Properties of Stereoisomers | |
|---|---|
| Stereoisomer | Expected ECD Spectrum |
| (2R,3R)-2,3-bis(4-bromophenyl)-2,3-butanediol | Non-zero spectrum with specific Cotton effects |
| (2S,3S)-2,3-bis(4-bromophenyl)-2,3-butanediol | Mirror image of the (2R,3R) isomer's spectrum |
| meso-(2R,3S)-2,3-bis(4-bromophenyl)-2,3-butanediol | No ECD signal (achiral) |
Probing Reaction Mechanisms and Chemical Reactivity
Mechanistic Studies of Oxidation and Reduction Pathways of Substituted Diols
The oxidation and reduction of substituted 1,2-diols like 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)- are fundamental transformations that can lead to valuable chemical intermediates.
Oxidation Pathways: The oxidation of vicinal diols can proceed via two primary pathways: conversion to an α-dicarbonyl compound (a diketone) or oxidative cleavage of the central carbon-carbon bond.
Formation of Diketones: Mild oxidizing agents can convert the secondary alcohol groups into ketones without breaking the C-C bond, yielding 1,2-bis(4-bromophenyl)-1,2-butanedione. This transformation typically involves reagents that can selectively oxidize alcohols.
Oxidative Cleavage: Stronger oxidizing agents, such as periodates (e.g., HIO₄) or lead tetraacetate (Pb(OAc)₄), cause the cleavage of the C2-C3 bond. This reaction is believed to proceed through a cyclic intermediate. For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, this cleavage would result in the formation of two equivalents of 4-bromobenzaldehyde. Electrochemical studies on butanediol (B1596017) isomers indicate that the proximity of the hydroxyl groups facilitates oxidation and can lead to C-C bond cleavage. rsc.org
Reduction Pathways: Reduction of vicinal diols is less common than oxidation but can be achieved under specific conditions to yield either alkanes or alkenes.
Deoxydehydration: The compound can undergo deoxydehydration to form the corresponding butene derivative. wikipedia.org This reaction involves the removal of both hydroxyl groups and the formation of a double bond, typically requiring specialized catalytic systems.
Hydrogenolysis: Under forcing conditions with a suitable catalyst (e.g., a heterogeneous metal catalyst), the C-OH bonds can be cleaved and replaced with C-H bonds, leading to the formation of 2,3-bis(4-bromophenyl)butane.
The table below summarizes the primary products of these pathways.
| Reaction Type | Reagent/Condition | Major Product(s) |
| Mild Oxidation | e.g., PCC, Swern Oxidation | 1,2-bis(4-bromophenyl)-1,2-butanedione |
| Oxidative Cleavage | e.g., HIO₄, Pb(OAc)₄ | 4-bromobenzaldehyde |
| Deoxydehydration | e.g., Rhenium catalysts | 2,3-bis(4-bromophenyl)-2-butene |
Investigations into Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement Analogs in Substituted Systems)
One of the most characteristic reactions of 1,2-diols is the pinacol rearrangement, an acid-catalyzed process that converts the diol into a ketone or an aldehyde. nrochemistry.comwikipedia.org For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, this rearrangement provides a classic example of a 1,2-aryl shift.
The mechanism proceeds through several key steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Formation of a Carbocation: The loss of a water molecule generates a carbocation at the tertiary carbon position. wikipedia.orgchemistrysteps.com Given the symmetrical nature of the starting material, protonation can occur at either hydroxyl group with equal probability. The resulting carbocation is stabilized by the adjacent aromatic ring.
1,2-Aryl Shift: A 4-bromophenyl group from the adjacent carbon migrates to the carbocation center. This migratory step is the defining feature of the rearrangement. The driving force is the formation of a more stable, resonance-stabilized oxonium ion where the positive charge is delocalized onto the oxygen atom. wikipedia.orgmasterorganicchemistry.com
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final ketone product.
In this specific case, the migration of a 4-bromophenyl group leads to the formation of 1,2-bis(4-bromophenyl)-1-butanone. The migratory aptitude of aryl groups is generally high in pinacol rearrangements.
| Step | Description | Intermediate/Product |
| 1 | Protonation of a hydroxyl group by an acid catalyst (H⁺). | Protonated diol |
| 2 | Loss of H₂O to form a tertiary carbocation. | Tertiary carbocation |
| 3 | 1,2-shift of a 4-bromophenyl group to the carbocation center. | Resonance-stabilized oxonium ion |
| 4 | Deprotonation of the oxygen atom. | 1,2-bis(4-bromophenyl)-1-butanone |
Studies on the catalytic dehydration of 2,3-butanediol over acid catalysts like P/HZSM-5 have shown that reaction conditions can influence the product distribution between different rearrangement products. rsc.orgnjtech.edu.cn
Studies on Substitution Reactions at the Hydroxyl Groups and Brominated Aromatic Rings
At the Hydroxyl Groups: The hydroxyl groups of the diol can undergo nucleophilic substitution. Because hydroxide (B78521) (OH⁻) is a poor leaving group, direct substitution is difficult. The reaction typically requires the conversion of the hydroxyl groups into better leaving groups.
Conversion to Alkyl Halides: Treatment with strong hydrohalic acids like HBr can protonate the hydroxyl group, allowing it to leave as water and be replaced by a bromide ion via an SN1 or SN2 mechanism. libretexts.org Given the tertiary nature of the alcohol, an SN1 pathway involving a carbocation intermediate is likely, which could compete with the pinacol rearrangement.
Formation of Sulfonate Esters: A more controlled method involves converting the diol into a disulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in SN2 reactions.
At the Brominated Aromatic Rings: The 4-bromophenyl groups can participate in reactions characteristic of bromoarenes.
Nucleophilic Aromatic Substitution (SNAr): This is generally difficult unless there are strong electron-withdrawing groups ortho or para to the bromine. In this molecule, SNAr is unlikely under standard conditions.
Electrophilic Aromatic Substitution (EAS): The bromine atom is a deactivating but ortho-, para-directing group for EAS. Since the para position is already substituted, any further substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the bromine atom. organic-chemistry.org
Cross-Coupling Reactions: The C-Br bond provides a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecules from the diol scaffold.
Heterogeneous and Homogeneous Catalysis in Transformations Involving 2,3-Butanediol, 2,3-bis(4-bromophenyl)-
Catalysis is crucial for controlling the transformations of diols. Both homogeneous and heterogeneous catalysts offer distinct advantages.
Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often provide high selectivity and activity under mild conditions. researchgate.netnih.gov
Acid Catalysis: Mineral acids (e.g., H₂SO₄) are commonly used to promote the pinacol rearrangement. nrochemistry.com
Transition Metal Catalysis: Soluble transition metal complexes can catalyze a range of reactions. For example, rhodium complexes have been used in rearrangement reactions of related systems. st-andrews.ac.uk Palladium complexes are extensively used for cross-coupling reactions at the C-Br bond of the aromatic rings.
Heterogeneous Catalysis: Heterogeneous catalysts are solids that are insoluble in the reaction medium, which greatly simplifies their separation from the product mixture and allows for recycling. researchgate.net
Solid Acids: Materials like zeolites (e.g., HZSM-5) and ion-exchange resins (e.g., Amberlyst) can effectively catalyze the dehydration and rearrangement of 2,3-butanediol. rsc.orgresearchgate.net The pore structure and acid site strength of these catalysts can be tuned to control product selectivity.
Supported Metal Catalysts: Palladium supported on carbon (Pd/C) or other materials is a workhorse heterogeneous catalyst for hydrogenation, dehalogenation, and cross-coupling reactions. nih.gov Such catalysts could be used for the reduction of the aromatic rings or for Suzuki-Miyaura reactions involving the aryl bromide moieties.
Carbon-Carbon Bond Transformations and Their Mechanistic Implications
Beyond the rearrangements and oxidative cleavage discussed previously, other transformations involving the carbon skeleton are mechanistically significant.
Grob Fragmentation: Under certain conditions, particularly if the hydroxyl groups are converted to good leaving groups and a base is present, a Grob fragmentation could occur. This would involve the cleavage of the central C2-C3 bond, coupled with the elimination of the leaving groups, to form an alkene and two carbonyl compounds.
Decarbonylative Coupling: While not a direct reaction of the diol itself, derivatives of the diol could potentially undergo decarbonylative C-H coupling, a process where a carbonyl group is extruded and a new C-C bond is formed, often catalyzed by rhodium. organic-chemistry.org
Mechanistic Implications of Cleavage: The cleavage of the C2-C3 bond in 1,2-diols is a key process. In oxidative cleavage, the mechanism involves a concerted process via a cyclic ester intermediate. In radical-mediated C-C bond cleavage, the formation of an alkoxyl radical can precede the fragmentation step. cmu.edu The stability of the resulting fragments (in this case, 4-bromobenzaldehyde) provides a thermodynamic driving force for the reaction.
Synthesis and Functionalization of Advanced Derivatives
Esterification and Etherification Reactions for Structural Modification
The tertiary hydroxyl groups of 2,3-butanediol (B46004), 2,3-bis(4-bromophenyl)- are primary sites for structural modification through esterification and etherification. However, the significant steric hindrance imposed by the bulky bis(4-bromophenyl) groups and the adjacent methyl groups makes these transformations challenging compared to reactions with primary or secondary alcohols.
Esterification: Direct esterification with carboxylic acids under standard Fischer conditions is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions. More effective methods involve the use of more reactive acylating agents. The reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of the corresponding diester. researchgate.net Another approach involves using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) to form reactive benzotriazole (B28993) esters in situ, which then react with the tertiary alcohol. researchgate.net These methods proceed under milder conditions, minimizing side reactions.
Etherification: Etherification of the tertiary hydroxyl groups is also complicated by steric factors. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a potential route. A strong base, such as sodium hydride (NaH), is required to generate the sterically hindered tertiary alkoxide. The subsequent nucleophilic substitution is typically limited to methyl or primary alkyl halides to avoid competing elimination reactions.
Cyclization Reactions to Form Fused Ring Systems or Heterocycles
The 1,2-diol arrangement in 2,3-butanediol, 2,3-bis(4-bromophenyl)- allows for various cyclization reactions to generate novel heterocyclic or fused ring systems.
One of the most characteristic reactions of 1,2-diols is the acid-catalyzed pinacol (B44631) rearrangement . wikipedia.orgmasterorganicchemistry.com Upon treatment with a strong acid, one hydroxyl group is protonated and eliminated as water, forming a tertiary carbocation. This is followed by the migration of an adjacent group—in this case, either a methyl or a 4-bromophenyl group—to the carbocation center. chemistrysteps.com The migration of a 4-bromophenyl group is generally favored due to its ability to stabilize the positive charge via resonance, leading to the formation of a ketone known as a pinacolone. wikipedia.org This rearrangement fundamentally alters the carbon skeleton, providing access to complex carbonyl compounds.
Intermolecular cyclization reactions can also be employed. For example, reaction with phosgene (B1210022) or its equivalents can yield a cyclic carbonate. Similarly, reaction with boron-containing reagents like boronic acids can form cyclic boronate esters, which are useful intermediates in further synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Brominated Positions
The two bromine atoms on the phenyl rings serve as highly versatile handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a pinacol boronic ester, in the presence of a palladium catalyst and a base. acs.orgmdpi.com This method is exceptionally robust and tolerant of a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents in place of the bromine atoms. acs.orgresearchgate.net Exhaustive coupling can replace both bromine atoms, leading to highly substituted biphenyl-type structures. nih.gov
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. nih.gov It provides a direct method for vinylation of the aromatic rings, which can be useful for synthesizing precursors to polymers or other functional materials.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for introducing alkynyl moieties, creating rigid, linear extensions to the molecular framework. The resulting arylalkynes are valuable intermediates for synthesizing more complex structures, including conjugated polymers and macrocycles.
The table below illustrates the versatility of these cross-coupling reactions for modifying the 2,3-bis(4-bromophenyl)- backbone.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted derivative |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinyl-substituted derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted derivative |
Development of Polymeric Scaffolds from 2,3-Butanediol, 2,3-bis(4-bromophenyl)-
The diol functionality of 2,3-butanediol, 2,3-bis(4-bromophenyl)- makes it a suitable monomer for synthesizing condensation polymers such as polyesters and polyurethanes. The unique structure of this monomer, with its bulky and rigid side groups, is expected to impart distinct properties to the resulting polymers.
Polyesters: Polycondensation of the diol with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would yield polyesters. core.ac.uk Compared to polyesters derived from simpler diols like ethylene (B1197577) glycol or even unsubstituted 2,3-butanediol, the incorporation of the bulky 2,3-bis(4-bromophenyl)- unit would likely:
Increase the Glass Transition Temperature (Tg): The rigid aromatic side groups restrict chain mobility, leading to a higher Tg. researchgate.net
Reduce Crystallinity: The sterically demanding structure would disrupt chain packing, resulting in largely amorphous materials. chemrxiv.org
Enhance Thermal Stability: The aromatic character contributes to improved stability at elevated temperatures.
Impart Flame Retardancy: The presence of bromine atoms is a well-known strategy for introducing flame-retardant properties into polymers.
Polyurethanes: Similarly, the diol can be reacted with diisocyanates to form polyurethanes. frontiersin.orgnih.gov The stereochemistry and steric hindrance of the diol are decisive factors in defining the properties of the resulting polymer. researchgate.net The resulting polyurethanes would also benefit from increased thermal stability and flame retardancy.
Furthermore, the bromine atoms on the polymer backbone provide sites for post-polymerization modification . wiley-vch.denih.govescholarship.org Using the palladium-catalyzed cross-coupling reactions described previously, the properties of the polymer can be fine-tuned after its initial synthesis. This allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions, offering a powerful tool for creating advanced functional materials. researchgate.net
Synthesis of Multifunctional Derivatives for Specific Chemical Applications
The ability to perform distinct chemical transformations at the hydroxyl groups and the brominated positions allows for the synthesis of multifunctional derivatives with tailored properties. By combining the reactions discussed above, molecules can be designed for specific applications in areas like materials science, supramolecular chemistry, or as complex building blocks in organic synthesis.
For instance, a sequential functionalization strategy could be employed:
Selective Monofunctionalization: One of the hydroxyl groups could be selectively protected, allowing for differential modification of the two alcohol functionalities.
Cross-Coupling: A palladium-catalyzed reaction could be performed at the brominated sites to introduce a specific functional unit, such as a fluorescent tag, a liquid crystalline mesogen, or a group capable of molecular recognition.
Further Derivatization: The remaining hydroxyl group(s) could then be modified, for example, by esterification with a polymerizable group like an acrylate (B77674) or methacrylate.
This approach would yield a complex monomer containing a fluorescent reporter and a polymerizable handle, suitable for creating advanced optical materials. The bromine atoms themselves can serve as precursors for grafting polymers onto surfaces or other materials. rsc.org This versatility underscores the potential of 2,3-butanediol, 2,3-bis(4-bromophenyl)- as a platform for designing sophisticated, multifunctional chemical structures.
Computational and Theoretical Studies on Molecular Structure and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules. nih.govacs.org For 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)-, DFT calculations would be instrumental in understanding the influence of the two 4-bromophenyl substituents on the butanediol (B1596017) backbone.
Electronic Properties: The bromine atoms, being highly electronegative, would significantly influence the electron distribution across the molecule. DFT studies on similar brominated aromatic compounds have shown that halogen atoms create regions of negative electrostatic potential, while the adjacent aromatic rings may exhibit positive potential. nih.govresearchgate.net This polarization would be a key determinant of the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO may be distributed across the C-Br bonds, suggesting susceptibility to nucleophilic attack at the carbon atoms and electrophilic interactions at the aromatic rings.
Energetics and Stability: DFT methods can be used to calculate the molecule's total energy, heat of formation, and the relative energies of different stereoisomers (e.g., meso vs. d,l forms). The steric hindrance between the bulky 4-bromophenyl groups would likely lead to a twisted conformation of the butanediol backbone to minimize energetic strain. The stability of different conformers would be governed by a delicate balance of steric repulsion and intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.
A hypothetical table of calculated electronic properties for 2,3-Butanediol, 2,3-bis(4-bromophenyl)- based on typical values for similar compounds is presented below.
| Property | Predicted Value | Significance |
| Dipole Moment | ~2-3 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and intermolecular interactions of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- over time. researchgate.net Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in the solid state.
Conformational Analysis: The rotation around the central C2-C3 bond of the butanediol backbone and the C-C bonds connecting the phenyl rings to the backbone would be key motions to investigate. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. rsc.orgic.ac.uk The large size of the 4-bromophenyl groups would likely result in a high rotational barrier, leading to a relatively rigid structure with distinct, stable conformers. rsc.org
Intermolecular Interactions: In a condensed phase, MD simulations can model how multiple molecules of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- interact with each other. The primary interactions would likely be hydrogen bonding between the hydroxyl groups of neighboring molecules and π-π stacking interactions between the aromatic rings. The bromine atoms could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition.
The following table outlines the expected primary intermolecular interactions and their potential impact.
| Interaction Type | Description | Predicted Importance |
| Hydrogen Bonding | Between -OH groups of adjacent molecules. | High, will significantly influence crystal packing and physical properties. |
| π-π Stacking | Between the aromatic 4-bromophenyl rings. | Moderate to High, will contribute to the stability of aggregates. |
| Halogen Bonding | Interaction of the bromine atom's electrophilic region with a nucleophile. | Moderate, could play a role in directing crystal structure. |
| van der Waals Forces | General attractive forces between molecules. | High, contributes to the overall cohesion of the material. |
Theoretical Prediction of Reaction Pathways, Transition States, and Kinetic Parameters
Computational methods can be used to predict the most likely reaction pathways for the synthesis or degradation of 2,3-Butanediol, 2,3-bis(4-bromophenyl)-. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates. mdpi.com
Synthesis Pathways: A likely synthesis route involves the pinacol (B44631) coupling of 4-bromoacetophenone. Theoretical calculations could model the mechanism of this reaction, identifying the key intermediates and transition states. This would allow for the optimization of reaction conditions to improve yield and selectivity.
Degradation and Reactivity: The hydroxyl groups are likely sites for oxidation or dehydration reactions. Studies on the oxidation of other diols by bromine suggest that the reaction mechanism can involve glycol bond fission. ias.ac.inresearchgate.net Theoretical modeling could elucidate the specific mechanism for this compound. The C-Br bonds are also potential reaction sites, for example, in palladium-catalyzed cross-coupling reactions to form more complex derivatives. Computational studies can predict the feasibility and regioselectivity of such reactions.
A hypothetical reaction coordinate diagram for the dehydration of the diol could be constructed to visualize the energy changes during the reaction.
Computational Design and Screening of Novel Derivatives
Computational chemistry provides a powerful platform for the rational design and screening of novel derivatives of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- with desired properties. chemrxiv.orgnih.gov By systematically modifying the parent structure in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental testing. nih.govbath.ac.uk
Structure-Property Relationships: By calculating the properties of a library of virtual derivatives, it is possible to establish quantitative structure-property relationships (QSPR). For example, one could investigate how changing the substituent on the phenyl ring (e.g., replacing bromine with other halogens or with electron-donating or -withdrawing groups) affects the electronic properties, solubility, or reactivity of the molecule.
Screening for Specific Applications: If a particular application is desired, such as in materials science or medicinal chemistry, computational screening can be used to identify derivatives with optimal characteristics. chemrxiv.org For instance, if the goal is to design a new liquid crystal, one could screen for derivatives with a high aspect ratio and appropriate intermolecular interactions. If the target is a potential pharmaceutical, screening could focus on derivatives with favorable binding affinities to a specific protein target.
The table below illustrates a hypothetical screening of derivatives for a materials science application.
| Derivative | Modification | Predicted Property Change | Potential Application |
| 1 | Replace -Br with -F | Increased electronegativity, stronger halogen bonds | Crystal engineering |
| 2 | Replace -Br with -I | Weaker C-X bond, more polarizable | Precursor for cross-coupling reactions |
| 3 | Add a nitro group to the phenyl ring | Strong electron-withdrawing effect | Non-linear optical materials |
| 4 | Replace phenyl with naphthyl | Larger aromatic system | Organic light-emitting diodes (OLEDs) |
Advanced Applications in Catalysis and Materials Science
Utilization as Chiral Ligands or Auxiliaries in Asymmetric Catalysis
The enantiomerically pure forms of 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)- are prime candidates for use as chiral ligands or auxiliaries in asymmetric catalysis. The C2-symmetry inherent in the stereoisomers of such 1,2-diols is a highly sought-after feature in the design of effective chiral ligands. These diols can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.
The hydroxyl groups can serve as coordination points for a metal, while the bulky and electronically modifiable 4-bromophenyl groups can create a well-defined chiral pocket. This pocket can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. Potential applications could include, but are not limited to:
Asymmetric Hydrogenation: Ligands derived from this diol could be used with transition metals like rhodium or ruthenium to catalyze the enantioselective hydrogenation of prochiral olefins or ketones.
Asymmetric Epoxidation: The diol could be a component of catalysts for the enantioselective epoxidation of allylic alcohols.
Asymmetric Carbon-Carbon Bond Formation: In reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions, ligands based on this scaffold could enforce high levels of stereocontrol.
While the potential is significant, specific examples of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- being used as a ligand in these reactions are not readily found in current literature, indicating this may be an underexplored area of research.
Precursors for Novel Polymeric Materials with Tunable Properties
Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The specific structure of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- offers several features that could be exploited to create novel polymeric materials with tailored properties.
The incorporation of this diol into a polymer backbone would introduce rigidity due to the phenyl groups and the butane (B89635) backbone. The bromine atoms on the phenyl rings provide a site for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, the bromine atoms could be replaced through various cross-coupling reactions to introduce different functional groups, thereby altering the polymer's solubility, thermal stability, or optical properties.
Furthermore, the stereochemistry of the diol (meso vs. chiral isomers) would have a profound impact on the polymer's morphology. Using an enantiomerically pure diol could lead to the formation of stereoregular polymers, which may exhibit crystallinity and unique mechanical or optical properties. In contrast, using a racemic or meso form would likely result in amorphous polymers. The inherent properties of this diol could lead to polymers with:
High refractive indices, useful for optical applications.
Increased thermal stability and flame retardancy, due to the presence of bromine.
Potential for chirality-dependent self-assembly and recognition properties.
Intermediates in the Synthesis of Complex Organic Scaffolds and Specialty Chemicals
Vicinal diols are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. The 2,3-Butanediol, 2,3-bis(4-bromophenyl)- scaffold can be seen as a synthetic linchpin for the construction of more complex molecules. The pinacol (B44631) coupling of 4-bromoacetophenone is a plausible synthetic route to this compound. organic-chemistry.orgwikipedia.org
The hydroxyl groups can be converted into a range of other functionalities. For example, they can be oxidized to form the corresponding diketone, or they can be transformed into leaving groups to facilitate substitution or elimination reactions. The diol can also undergo the pinacol rearrangement under acidic conditions to form a ketone, providing a route to a different carbon skeleton.
The presence of two bromophenyl groups opens up the possibility of forming complex biaryl structures through intramolecular or intermolecular coupling reactions. This could be a pathway to constrained cyclic structures or extended conjugated systems, which are of interest in medicinal chemistry and materials science.
Non-Biomedical Catalytic Roles in Organic Transformations
Beyond its potential use as a component of a larger catalytic system (as a ligand), it is conceivable that 2,3-Butanediol, 2,3-bis(4-bromophenyl)- itself, or its simple derivatives, could exhibit catalytic activity. The diol functionality, particularly when acting in a concerted manner, can participate in proton transfer processes, suggesting a potential role in Brønsted acid or base catalysis.
For instance, the diol could potentially catalyze reactions that proceed through cyclic transition states where the two hydroxyl groups can interact with the substrate simultaneously. However, there is no direct evidence in the searched literature to support a significant catalytic role for this specific compound in non-biomedical organic transformations. This remains a speculative but chemically plausible application.
Applications in Supramolecular Chemistry and Crystal Engineering
The structure of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- is well-suited for applications in supramolecular chemistry and crystal engineering. The hydroxyl groups are excellent hydrogen bond donors and acceptors, while the bromophenyl groups can participate in halogen bonding and π-π stacking interactions. This combination of non-covalent interactions can be used to direct the self-assembly of the molecules into well-defined supramolecular architectures in the solid state.
The study of the crystal structure of this compound and its co-crystals with other molecules could provide valuable insights into the interplay of different non-covalent interactions and inform the design of new functional materials. The predictable nature of these interactions makes this molecule an attractive building block for the rational design of crystalline solids with desired topologies and properties.
Emerging Research Avenues and Future Outlook
Sustainable and Green Synthesis Approaches for Halogenated Diols
The synthesis of halogenated diols, including 2,3-Butanediol (B46004), 2,3-bis(4-bromophenyl)-, is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. Modern synthetic strategies aim to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Electrochemical Methods: Electrochemical synthesis has emerged as a powerful and sustainable tool for the formation of diols. organic-chemistry.orgresearchgate.net This technique can obviate the need for transition metal catalysts and external oxidizing agents, offering an operationally simple and efficient route. rsc.org For instance, the electrochemical reduction of corresponding ketones can yield diols. organic-chemistry.org This process is often metal-free and can be performed at room temperature in the air, using sacrificial reductants like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The mechanism typically involves a direct electrochemical reduction followed by either protonation or radical-radical homocoupling. researchgate.net Another electrochemical approach involves the dihydroxylation of alkenes using only potassium bromide and water, presenting a green and sustainable source of hydroxyl groups. organic-chemistry.org
Photocatalytic Approaches: Visible-light photocatalysis offers a green and efficient pathway for synthesizing vicinal diols through pinacol (B44631) coupling reactions. researchgate.net These reactions can be carried out in water or aqueous media, utilizing commercially available organic photocatalysts. researchgate.net The mild reaction conditions allow for a broad tolerance of functional groups. researchgate.net Photocatalytic methods can also be applied to the dehydration of aryl-1,2-ethanediols to form methyl ketones, involving a hydrogen atom abstraction followed by a 1,2-spin center shift. researchgate.net
Biocatalytic Synthesis: Biocatalysis presents a highly selective and environmentally friendly alternative for the synthesis of chiral diols. Enzymes such as alcohol dehydrogenases, reductases, and lyases can be employed. researchgate.netrsc.org For example, purified pyruvate (B1213749) decarboxylase from yeast has been used to synthesize novel aromatic acyloins from halogenated benzaldehyde (B42025) derivatives, which are precursors to diols. ucl.ac.uk Biocatalytic methods often proceed with high enantiomeric excess and can be performed in one-pot, multi-step reactions. researchgate.net
Other Green Methodologies: Iodine-catalyzed dioxygenation of aryl alkenes in water with tert-butylhydroperoxide (TBHP) as the oxidant provides an efficient and sustainable protocol for constructing vicinal diols. organic-chemistry.org This method is operationally simple and highlights the use of water as a green solvent. organic-chemistry.org
Table 1: Comparison of Green Synthesis Approaches for Diols
| Method | Key Features | Advantages | Potential Application for 2,3-Butanediol, 2,3-bis(4-bromophenyl)- |
|---|---|---|---|
| Electrochemical Synthesis | Metal-free, ambient conditions, uses electricity as a "reagent". organic-chemistry.orgresearchgate.net | High atom economy, avoids hazardous reagents, precise control over redox potential. rsc.org | Electrochemical pinacol coupling of 4-bromoacetophenone. |
| Photocatalysis | Uses visible light, often employs organic photocatalysts, can be performed in aqueous media. researchgate.net | Mild reaction conditions, high functional group tolerance, sustainable energy source. researchgate.net | Photocatalytic coupling of 4-bromoacetophenone derivatives. |
| Biocatalysis | Utilizes enzymes (e.g., dehydrogenases, lyases), high stereoselectivity. researchgate.netrsc.org | Environmentally friendly, high enantiomeric excess, can be performed in one-pot reactions. researchgate.net | Enantioselective reduction of a diketone precursor. |
| Iodine-Catalyzed Dioxygenation | Uses a simple catalyst (iodine), water as a solvent, TBHP as an oxidant. organic-chemistry.org | Environmentally friendly solvent, operationally simple. organic-chemistry.org | Dihydroxylation of a corresponding stilbene (B7821643) derivative. |
Integration of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- into Advanced Functional Materials
While specific research on the integration of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- into advanced functional materials is not extensively documented, the structural motifs of this compound—a vicinal diol with two bromophenyl groups—suggest its potential utility in several areas of materials science. The presence of bromine atoms can impart flame retardancy, while the aromatic rings and hydroxyl groups offer sites for polymerization and modification.
Potential as a Flame Retardant: Brominated compounds have long been used as effective flame retardants. mdpi.com The high bromine content of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- could make it a valuable additive or reactive monomer for creating flame-retardant polymers. When incorporated into a polymer matrix, the bromine atoms can act as radical traps in the gas phase during combustion, interrupting the chain reaction of fire.
Monomer for Specialty Polymers: The two hydroxyl groups of the diol can serve as functional handles for polymerization reactions. It can be used as a monomer in the synthesis of polyesters, polyurethanes, and polycarbonates. The resulting polymers would possess the inherent flame-retardant properties from the bromophenyl groups. The rigid aromatic rings would also likely enhance the thermal stability and mechanical properties of the polymers.
Precursor for Liquid Crystals: Diols containing aromatic groups are known to be precursors for liquid crystalline materials. researchgate.net The rigid structure conferred by the phenyl rings in 2,3-Butanediol, 2,3-bis(4-bromophenyl)- could be exploited in the synthesis of new liquid crystals, potentially with unique phase behaviors and electro-optical properties.
Component in Metal-Organic Frameworks (MOFs): The hydroxyl groups could act as coordinating sites for metal ions, suggesting the potential use of this diol as a linker in the construction of metal-organic frameworks. The properties of such MOFs would be influenced by the steric bulk and electronic nature of the bromophenyl groups.
Development of Machine Learning and AI-Driven Approaches for Diol Chemistry
Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools are transforming how chemists design synthetic pathways. chemcopilot.comarxiv.org By training on vast databases of chemical reactions, these algorithms can propose novel and efficient disconnections for a target molecule. chemcopilot.comnih.gov For a molecule like 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, an AI tool might suggest a retrosynthetic pathway starting from simpler, commercially available precursors. Transformer-based models, similar to those used in natural language processing, have shown remarkable accuracy in predicting reaction outcomes. chemcopilot.comchemrxiv.org Transfer learning, where a model is pre-trained on a large dataset before being fine-tuned on a smaller, more specific one, has been shown to significantly improve the accuracy of retrosynthetic predictions. nih.gov
Reaction Condition Optimization: Machine learning algorithms can efficiently navigate the complex parameter space of a chemical reaction to find the optimal conditions for yield, selectivity, and sustainability. beilstein-journals.orgbeilstein-journals.org Global models can suggest general reaction conditions based on a broad range of reaction types, while local models can fine-tune specific parameters for a particular transformation. beilstein-journals.org For the synthesis of 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, ML could be used to optimize factors such as catalyst loading, temperature, solvent, and reaction time.
Property Prediction: AI models can predict the physicochemical properties and potential applications of new molecules before they are synthesized. By analyzing the structure of 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, a machine learning model could estimate its solubility, melting point, thermal stability, and even its potential as a flame retardant or a component in functional materials.
Table 2: Applications of AI and Machine Learning in Diol Chemistry
| Application Area | AI/ML Technique | Potential Impact on 2,3-Butanediol, 2,3-bis(4-bromophenyl)- Chemistry |
|---|---|---|
| Retrosynthesis | Transformer-based models, Graph Neural Networks (GNNs). chemcopilot.comchemrxiv.org | Proposing novel and efficient synthetic routes from simple starting materials. |
| Reaction Optimization | Supervised learning, optimization algorithms. beilstein-journals.orgchemcopilot.com | Identifying optimal reaction conditions for synthesis, improving yield and reducing waste. |
| Property Prediction | Deep learning, quantitative structure-activity relationship (QSAR) models. preprints.org | Predicting physical and chemical properties to guide its application in materials science. |
| Green Chemistry Integration | ML models with green chemistry constraints. chemcopilot.com | Suggesting more sustainable synthetic pathways with greener solvents and reagents. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- is dictated by its vicinal diol functionality and the presence of the bromophenyl groups. These features open up a range of potential chemical transformations.
Dehalogenation Reactions: The carbon-bromine bonds on the aromatic rings can be cleaved through dehalogenation reactions. wikipedia.org This can be achieved through catalytic hydrogenation, often using a palladium-on-carbon catalyst. organic-chemistry.org Bromides are generally reduced more readily than chlorides, and this reaction can often be performed selectively in the presence of other functional groups. organic-chemistry.orgresearchwithrutgers.com Copper-catalyzed hydrodehalogenation in aqueous solution is another potential method. mdpi.com The removal of the bromine atoms would yield 2,3-diphenyl-2,3-butanediol, providing access to a different class of compounds.
Cyclization Reactions: Diols can undergo cyclization reactions to form cyclic ethers. wikipedia.org In the presence of an acid catalyst, one of the hydroxyl groups can be protonated, followed by an intramolecular nucleophilic attack by the other hydroxyl group. wikipedia.org For 1,4-butanediol, this leads to the formation of tetrahydrofuran. mdma.chresearchgate.net The specific conditions required for the cyclization of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- would depend on the stereochemistry of the diol and the steric hindrance from the bulky bromophenyl groups.
Oxidative Cleavage: Vicinal diols are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ias.ac.inias.ac.inresearchgate.net Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate can effect this transformation, yielding two equivalents of the corresponding ketone, in this case, 4-bromoacetophenone. chemistrysteps.com
Pinacol Rearrangement: Under acidic conditions, vicinal diols can undergo a pinacol rearrangement to form a ketone. chemistrysteps.com This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or 1,2-aryl shift to the carbocation center. For 2,3-Butanediol, 2,3-bis(4-bromophenyl)-, this would likely involve the migration of one of the bromophenyl groups.
Methodological Advancements in Characterization and Analysis
The unambiguous characterization of 2,3-Butanediol, 2,3-bis(4-bromophenyl)- and its reaction products relies on a suite of modern analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule. For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed correlations. beilstein-journals.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in techniques like electron ionization (EI) or electrospray ionization (ESI) can offer further structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic broad absorption of the O-H stretch of the hydroxyl groups and the absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-Br bond, would be expected.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of reactions. Chiral HPLC, using a stationary phase with a chiral selector, can be used to separate and quantify the enantiomers of chiral diols.
Gas Chromatography (GC): For volatile derivatives of the diol, GC can be used for separation and analysis, often coupled with a mass spectrometer (GC-MS) for identification.
Crystallographic Analysis:
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. beilstein-journals.orgresearchgate.net This technique is invaluable for unambiguously determining the spatial arrangement of the atoms and the conformation of the molecule in the solid state.
Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netsmu.edursc.org These calculations can predict spectroscopic properties (e.g., NMR chemical shifts), preferred conformations, and reaction energetics, providing a deeper understanding of the molecule's structure and reactivity. researchgate.netsmu.edu
Q & A
Q. Key Data :
- Rac-isomer dominance (~74%) in microbial 2,3-butanediol synthesis highlights the need for chiral resolution techniques .
How can researchers resolve contradictions in stereoisomer ratios across different synthetic pathways?
Advanced Research Focus
Discrepancies in rac/meso isomer ratios arise from substrate-specific enzymatic activity (e.g., acetoin reductase stereoselectivity) or abiotic reaction conditions. Methodological approaches include:
- Chiral column chromatography : Using columns like γ-cyclodextrin phases to separate enantiomers (e.g., rac-2,3-butanediol elutes ~1 min earlier than meso-forms) .
- Isotopic labeling : Track carbon flux from glucose/pyruvate substrates to determine stereochemical preferences in microbial systems .
- Mutant strain analysis : Compare wild-type and knockout strains (e.g., Bacillus subtilis BSIP1173) to isolate enzymes governing stereoselectivity .
Example : Non-engineered S. cerevisiae produces 74% rac-2,3-butanediol, diverging from wine yeast ratios, suggesting species-dependent enzymatic regulation .
What metabolic engineering strategies improve 2,3-butanediol yield in microbial systems?
Advanced Research Focus
Optimizing microbial production involves:
- NADH/NAD+ balancing : Overexpression of acetoin reductase (e.g., bdhA) in Bacillus subtilis enhances NADH-dependent conversion of acetoin to 2,3-butanediol, achieving 104% productivity gains .
- Substrate flexibility : Engineering B. subtilis to utilize sugarcane molasses (low-cost carbon source) via adaptive laboratory evolution .
- Dynamic process control : Predictive simulations map optimal pH, aeration, and temperature to maximize titer (e.g., 90 mM glucose/150 mM pyruvate) .
Key Finding : pH stabilization at 6.5 and microaerobic conditions reduce ethanol byproduct formation, redirecting flux toward 2,3-butanediol .
How do researchers validate the biological activity of 2,3-butanediol derivatives in plant-microbe interactions?
Q. Advanced Research Focus
- Mutant co-culture assays : Compare Arabidopsis growth promotion by wild-type B. subtilis (2,3-butanediol-producing) and knockout strains (BSIP1173/BSIP1174) lacking acetoin synthase .
- Stomatal closure assays : Apply synthetic 2,3-butanediol (100 μM–1 mM) to leaf epidermal strips, quantifying aperture reduction via light microscopy .
- Volatile profiling : GC-MS headspace analysis to correlate VOC emission (e.g., acetoin, 2,3-butanediol) with induced systemic resistance (ISR) in plants .
Result : 2,3-butanediol-deficient mutants fail to trigger ISR, confirming its role as a bacterial signaling molecule .
What computational approaches predict adsorption energetics for catalytic applications of 2,3-butanediol derivatives?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate adsorption energies of 2,3-butanediol on RuO₂(110) surfaces. Functional group orientation (e.g., hydroxyls facing the surface) yields stronger adsorption (−2.34 eV vs. −0.3 eV) .
- Global optimization algorithms : Identify low-energy configurations for butene production via dehydration, prioritizing intermediates with charge transfer >0.0075 e⁻/Bohr³ .
- Microkinetic modeling : Simulate reaction pathways to optimize catalyst design (e.g., RuO₂ vs. Pt) for sustainable chemical synthesis .
How can contradictory data on substrate utilization in 2,3-butanediol biosynthesis be reconciled?
Advanced Research Focus
Discrepancies in carbon source efficiency (e.g., glucose vs. glycerol) are addressed through:
- C metabolic flux analysis : Quantify carbon partitioning into central metabolites (e.g., 52% glucose-derived carbons in 2,3-butanediol) .
- Comparative genomics : Identify strain-specific pathway redundancies (e.g., Klebsiella pneumoniae vs. Bacillus spp.) affecting substrate preferences .
- Fermentation mode optimization : Fed-batch vs. continuous systems to mitigate catabolite repression in mixed-substrate environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
